molecular formula C11H14ClNO2S B8800733 4-(4-chlorobenzenesulfonyl)piperidine

4-(4-chlorobenzenesulfonyl)piperidine

Cat. No.: B8800733
M. Wt: 259.75 g/mol
InChI Key: KZMZUOWQIRVCRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-chlorobenzenesulfonyl)piperidine is an organic compound that belongs to the class of sulfonyl piperidines It is characterized by the presence of a piperidine ring substituted with a 4-chlorophenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorobenzenesulfonyl)piperidine typically involves the reaction of 4-chlorobenzenesulfonyl chloride with piperidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorobenzenesulfonyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Formation of substituted piperidines.

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of sulfides.

Scientific Research Applications

4-(4-chlorobenzenesulfonyl)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-chlorobenzenesulfonyl)piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the piperidine ring can interact with receptor sites, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Chlorophenyl)sulfonyl]piperazine
  • 4-[(4-Chlorophenyl)sulfonyl]morpholine
  • 4-[(4-Chlorophenyl)sulfonyl]thiomorpholine

Uniqueness

4-(4-chlorobenzenesulfonyl)piperidine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the piperidine ring and the sulfonyl group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in medicinal chemistry and organic synthesis .

Properties

Molecular Formula

C11H14ClNO2S

Molecular Weight

259.75 g/mol

IUPAC Name

4-(4-chlorophenyl)sulfonylpiperidine

InChI

InChI=1S/C11H14ClNO2S/c12-9-1-3-10(4-2-9)16(14,15)11-5-7-13-8-6-11/h1-4,11,13H,5-8H2

InChI Key

KZMZUOWQIRVCRK-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1S(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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